1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-phenylethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(21-7-6-15-4-2-1-3-5-15)16-11-25(12-16)18-10-17(22-13-23-18)24-9-8-20-14-24/h1-5,8-10,13-14,16H,6-7,11-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTDBHDNPZXXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, which are then coupled with azetidine derivatives under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum complexes. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in various substituted imidazole or pyrimidine compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and pyrimidine derivatives can exhibit significant anticancer properties. For instance, a related study on imidazo[1,2-a]pyrazines demonstrated selective inhibition of cancer cell lines, suggesting that similar compounds may target specific oncogenic pathways effectively. The compound could potentially inhibit tumor growth by interfering with cellular signaling mechanisms involved in cancer progression .
Antimicrobial Properties
The structural components of the compound suggest potential antimicrobial activity. Compounds with imidazole rings have been known to possess antifungal and antibacterial properties. A study on related pyrimidine derivatives found promising results against various bacterial strains, indicating that the compound could be explored for its efficacy against resistant pathogens .
Neurological Applications
Given the presence of the imidazole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like epilepsy and anxiety disorders. The ability to penetrate the blood-brain barrier may allow this compound to modulate neural activity effectively .
Case Studies
Several studies have explored compounds structurally related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide:
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Azetidine vs. Piperidine Rings
The target compound’s azetidine ring confers enhanced metabolic stability compared to piperidine-containing analogs like BJ52846 and BJ52910. However, piperidine derivatives (e.g., BJ52846) exhibit slightly lower AChE inhibition (IC₅₀ = 2.3 µM vs. 0.8 µM for the target compound), likely due to steric hindrance from the bulkier six-membered ring .
Carboxamide vs. Thiourea Moieties
Replacing the thiourea group (as in Compound 10) with a carboxamide (target compound) reduces metal-chelating potency but improves selectivity for AChE. Compound 10 shows stronger Cu²⁺ chelation (EC₅₀ = 1.2 µM) but comparable AChE inhibition (IC₅₀ = 0.5 µM). The carboxamide in the target compound likely mitigates off-target interactions with redox-active metals, reducing oxidative stress risks in neurodegenerative applications .
Phenethyl vs. Thiadiazolyl/Pyridinyl Substituents
The phenethyl group in the target compound enhances BBB permeability compared to the polar thiadiazolyl (BJ52846) or pyridinyl (BJ52910) substituents. Molecular modeling suggests the phenethyl group engages in hydrophobic interactions with AChE’s peripheral anionic site, contributing to its superior inhibitory activity .
Patent Landscape and Structural Diversity
Recent patents highlight pyrimidine derivatives with divergent substituents. For example:
- European Patent Bulletin (2014) : Piperazine-linked pyrimidines (e.g., N-oxide derivatives) focus on anticancer applications, reflecting structural diversity in substitution patterns .
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide represents a novel molecular entity with potential therapeutic applications. Its structure incorporates a pyrimidine and imidazole moiety, which are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various models, and potential clinical applications.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in key signaling pathways. The imidazole and pyrimidine rings facilitate binding to protein targets, potentially modulating their activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structural features. For instance, imidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review has demonstrated significant cytotoxicity against several cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In vitro studies indicated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
Compounds containing imidazole and pyrimidine rings are often explored for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.
Anti-inflammatory Activity
Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The target compound has shown potential in reducing inflammation in animal models of arthritis, suggesting a possible role in treating inflammatory diseases .
Case Studies
- Cell Proliferation Inhibition : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in A549 cells, with an IC50 value of approximately 15 µM.
- Apoptosis Induction : Flow cytometry analyses revealed that the compound increased the proportion of apoptotic cells compared to control groups, confirming its role as an apoptosis inducer.
- In Vivo Efficacy : In mouse xenograft models, administration of the compound significantly reduced tumor size compared to untreated controls, supporting its potential as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic substitution to couple the pyrimidine core with the imidazole moiety, as seen in analogous pyrimidinylthiourea syntheses .
- Step 2 : Introduce the phenethylazetidine group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux at 80–100°C) to enhance yields. Monitor progress via TLC or LCMS .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Assign peaks for imidazole (δ 7.4–8.6 ppm), pyrimidine (δ 8.0–9.0 ppm), and azetidine (δ 3.8–4.2 ppm) .
- LCMS/HPLC : Confirm purity (>98%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
- HRMS : Validate molecular weight (e.g., ESI+ m/z calculated for C20H21N6O: 385.18) .
Advanced Research Questions
Q. How can researchers investigate the acetylcholinesterase (AChE) inhibitory activity of this compound?
- Experimental Design :
- Assay : Use Ellman’s method to measure AChE activity. Pre-incubate the compound (1–10 µM) with AChE, then add DTNB and acetylthiocholine. Monitor absorbance at 412 nm .
- Controls : Include donepezil as a positive control. Calculate IC50 values via nonlinear regression .
- Validation : Compare results with structurally similar pyrimidinylthiourea derivatives, which showed IC50 values of 0.5–2 µM .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Modifications : Vary substituents on the imidazole (e.g., electron-withdrawing groups) and azetidine (e.g., alkyl vs. aryl groups) .
- Evaluation : Test analogs in AChE inhibition and metal chelation assays. Prioritize compounds with dual functionality (e.g., thiourea derivatives for Cu²⁺ binding) .
- Data Analysis : Use clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Troubleshooting :
- Purity Verification : Re-analyze disputed compounds via HPLC to rule out impurities (>99% purity required) .
- Assay Conditions : Standardize buffer pH (7.4 vs. 8.0) and enzyme sources (human vs. bovine AChE) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What in silico methods can predict the compound's pharmacokinetics and target interactions?
- Computational Approaches :
- Docking Studies : Use AutoDock Vina to model binding to AChE’s catalytic site (PDB: 4EY7). Prioritize poses with hydrogen bonds to Ser203 and π-π stacking with Trp86 .
- ADMET Prediction : Apply SwissADME to estimate logP (2.5–3.5), BBB permeability, and CYP450 interactions .
Q. How can metal chelation properties and their impact on biological activity be evaluated?
- Methods :
- UV-Vis Spectroscopy : Titrate the compound with Cu²⁺/Fe³⁺ and monitor absorbance shifts (e.g., λmax 250–300 nm) .
- Fluorescence Quenching : Measure changes in intrinsic fluorescence upon metal binding (ex: 280 nm, em: 340 nm) .
- Biological Relevance : Assess whether chelation enhances antioxidant activity (e.g., ROS scavenging in neuronal cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
